molecular formula C23H31FN2O2 B2802317 Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705692-50-7

Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2802317
CAS No.: 1705692-50-7
M. Wt: 386.511
InChI Key: STLKACDPPLPGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a methanone derivative featuring a cyclohexenyl group linked to a bipiperidinyl scaffold substituted with a 2-fluorophenoxy moiety. However, explicit pharmacological data are unavailable in the provided evidence, necessitating inferences from structural analogs.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O2/c24-21-8-4-5-9-22(21)28-20-12-16-25(17-13-20)19-10-14-26(15-11-19)23(27)18-6-2-1-3-7-18/h1-2,4-5,8-9,18-20H,3,6-7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLKACDPPLPGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C18H22FNO2. It has a molecular weight of approximately 303.37 g/mol. The compound features a cyclohexenyl group and a bipiperidine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H22FNO2
Molecular Weight303.37 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Biological Activity

This compound has been investigated for various biological activities, including its effects on neurotransmitter systems and potential therapeutic applications.

Antidepressant Activity

Research indicates that compounds with similar structures may exhibit antidepressant-like effects. A study demonstrated that derivatives with bipiperidine structures showed significant activity in animal models of depression, suggesting that this compound could have similar effects.

Antimicrobial Activity

Preliminary studies have suggested that compounds with fluorophenoxy groups possess antimicrobial properties. Testing against various bacterial strains revealed that certain derivatives exhibited inhibitory effects, indicating potential use as antimicrobial agents.

Neuropharmacological Effects

The bipiperidine moiety is known to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction suggests potential implications for treating neurological disorders.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antidepressant Effects : In a study involving bipiperidine derivatives, compounds were administered to mice subjected to stress tests. Results indicated a significant reduction in depressive-like behaviors compared to control groups.
  • Antimicrobial Testing : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The most potent compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
  • Neuropharmacological Screening : Compounds were evaluated for their binding affinity to serotonin receptors, revealing promising results that warrant further investigation into their therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule but differ in substituents and functional groups, leading to divergent properties:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C23H27FNO3 396.47 2-fluorophenoxy, bipiperidinyl Medicinal chemistry, CNS drugs
Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone C14H23NO2 237.34 Hydroxyethyl piperidine Lab reagent (discontinued)
((1R,4R)-4-aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride C12H21ClF2N2O 282.76 Difluoropiperidine, aminocyclohexyl Pharmaceutical intermediates
Key Observations :

Substituent Effects: The 2-fluorophenoxy group in the target compound enhances lipophilicity compared to the hydroxyethyl group in the analog from , which increases hydrophilicity but reduces membrane permeability.

Fluorine Positioning: Fluorine in the 2-fluorophenoxy group may confer metabolic stability, whereas 3,3-difluoropiperidine () could alter electronic properties, affecting intermolecular interactions in biological systems .

Comparison with Methanone-Based TADF Emitters

  • Electronic Properties: TADF emitters utilize aromatic ketones (e.g., phenoxazine) for narrow HOMO-LUMO gaps, enabling light emission. The target compound lacks extended conjugation, making it unsuitable for optoelectronics but relevant for bioactivity .
  • Functional Groups: The absence of electron-deficient acceptors (e.g., benzophenone) in the target compound limits its utility in OLEDs but aligns with biological targeting via hydrogen bonding or hydrophobic interactions .

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